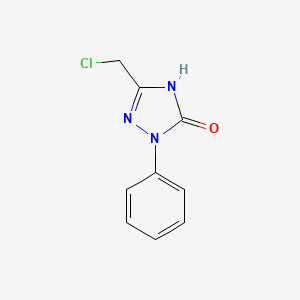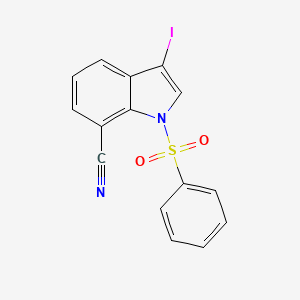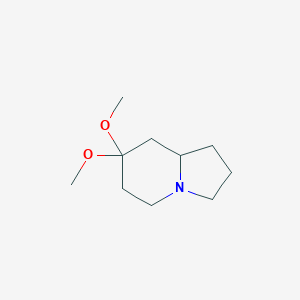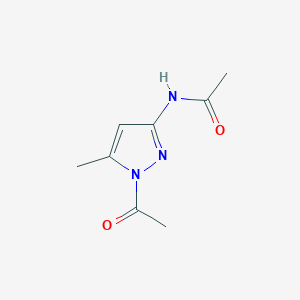
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the phenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific parts of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carboxylated products.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Biology: The compound can be used in the development of biochemical probes or as a ligand in the study of enzyme interactions.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-2-methyl-1H-1,2,4-triazol-3(2H)-one
- 5-(Chloromethyl)-2-ethyl-1H-1,2,4-triazol-3(2H)-one
- 5-(Chloromethyl)-2-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
Uniqueness
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both a chloromethyl group and a phenyl group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
42284-57-1 |
|---|---|
Molekularformel |
C9H8ClN3O |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-8-11-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |
InChI-Schlüssel |
CRKGRWZXOLIVGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)








![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)



![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
